- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formationBulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296,
Cas no 91433-17-9 (Licoflavone B)

Licoflavone B structure
Nom du produit:Licoflavone B
Licoflavone B Propriétés chimiques et physiques
Nom et identifiant
-
- 4',7-Dihydroxy-3',6-diprenylflavone
- Licoflavone B
- prenyllicoflavone A
- 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- LMPK12110029
- 4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)- (9CI)
- 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one (ACI)
- F82177
- 7-Hydroxy-2-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- HY-N4184
- MS-26508
- CHEMBL3125437
- 91433-17-9
- BDBM50496210
- AKOS037515340
- 4H-1-Benzopyran-4-one, 7-hydroxy-2-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-
- UNII-VMN9VGP9XJ
- VMN9VGP9XJ
- CS-0032377
- 7-Hydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- 7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one
- CHEBI:186362
- 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
- DA-64962
-
- Piscine à noyau: 1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3
- La clé Inchi: GLDVIKFETPAZNV-UHFFFAOYSA-N
- Sourire: O=C1C2C(=CC(=C(C/C=C(\C)/C)C=2)O)OC(C2C=C(C/C=C(\C)/C)C(O)=CC=2)=C1
Propriétés calculées
- Qualité précise: 390.183109g/mol
- Charge de surface: 0
- XLogP3: 6.3
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Nombre de liaisons rotatives: 5
- Masse isotopique unique: 390.183109g/mol
- Masse isotopique unique: 390.183109g/mol
- Surface topologique des pôles: 66.8Ų
- Comptage des atomes lourds: 29
- Complexité: 681
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Poids moléculaire: 390.5
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.191±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (8.2E-4 g/L) (25 ºC),
Licoflavone B PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP4007-10mg |
Licoflavone B |
91433-17-9 | 98% | 10mg |
$165 | 2023-09-19 | |
eNovation Chemicals LLC | Y1253673-10mg |
Licoflavone B |
91433-17-9 | 99% | 10mg |
$1005 | 2024-06-05 | |
MedChemExpress | HY-N4184-5mg |
Licoflavone B |
91433-17-9 | 99.91% | 5mg |
¥3360 | 2024-04-16 | |
Biosynth | RDA43317-5 mg |
Licoflavone B |
91433-17-9 | 5mg |
$356.60 | 2023-01-02 | ||
eNovation Chemicals LLC | Y1253673-5mg |
Licoflavone B |
91433-17-9 | 99% | 5mg |
$630 | 2024-06-05 | |
1PlusChem | 1P01N7E9-5mg |
Licoflavone B |
91433-17-9 | 99% | 5mg |
$409.00 | 2024-04-20 | |
Chengdu Biopurify Phytochemicals Ltd | BP4007-20mg |
Licoflavone B |
91433-17-9 | 98% | 20mg |
$296 | 2023-09-19 | |
TargetMol Chemicals | TN1860-25mg |
Licoflavone B |
91433-17-9 | 99.76% | 25mg |
¥ 6380 | 2024-07-20 | |
TargetMol Chemicals | TN1860-10 mg |
Licoflavone B |
91433-17-9 | 99.76% | 10mg |
¥ 5,097 | 2023-07-11 | |
MedChemExpress | HY-N4184-1mg |
Licoflavone B |
91433-17-9 | 99.91% | 1mg |
¥1280 | 2024-04-16 |
Licoflavone B Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Ethanol , Water
2.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
2.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
3.1 Reagents: Sodium carbonate Solvents: Ethanol , Water
4.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
3.1 Reagents: Sodium carbonate Solvents: Ethanol , Water
4.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Référence
- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formationBulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
2.1 Reagents: Sodium carbonate Solvents: Ethanol , Water
3.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
2.1 Reagents: Sodium carbonate Solvents: Ethanol , Water
3.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Référence
- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formationBulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Référence
- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formationBulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane
2.1 Reagents: Potassium carbonate Solvents: Acetone
3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
4.1 Reagents: Sodium carbonate Solvents: Ethanol , Water
5.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
6.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
2.1 Reagents: Potassium carbonate Solvents: Acetone
3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
4.1 Reagents: Sodium carbonate Solvents: Ethanol , Water
5.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
6.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Référence
- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formationBulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Référence
- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formationBulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296,
Licoflavone B Raw materials
- Benzaldehyde, 4-(methoxymethoxy)-3-(3-methyl-2-butenyl)-
- 2',4'-Dihydroxyacetophenone
- (2E)-1-[2-Hydroxy-4-(methoxymethoxy)-5-(3-methyl-2-buten-1-yl)phenyl]-3-[4-(methoxymethoxy)-3-(3-methyl-2-buten-1-yl)phenyl]-2-propen-1-one
- 1,1-Dimethyl-2-propen-1-ol
- 2',4'-Dihydroxy-5'-prenylacetophenone
- 1-[2-Hydroxy-4-(methoxymethoxy)-5-(3-methyl-2-butenyl)phenyl]ethanone
Licoflavone B Preparation Products
Licoflavone B Littérature connexe
-
Mina Maddah,Roodabeh Bahramsoltani,Nafiseh Hoseini Yekta,Roja Rahimi,Rasoul Aliabadi,Mahdi Pourfath New J. Chem. 2021 45 15977
-
J. B. Harborne,C. A. Williams Nat. Prod. Rep. 1995 12 639
-
Peichun Xie,Bin Chen,Jiaxin Ran,Minmin Zhan,Hengjun Du,Fengyi Hong,Muwen Lu,Yong Cao,Hang Xiao,Mingyue Song Food Funct. 2023 14 6248
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91433-17-9)Licoflavone B

Pureté:99%/99%/99%/99%/99%
Quantité:5mg/10mg/25mg/50mg/1ml
Prix ($):336.0/491.0/800.0/1098.0/367.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:91433-17-9)Licoflavone B

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête